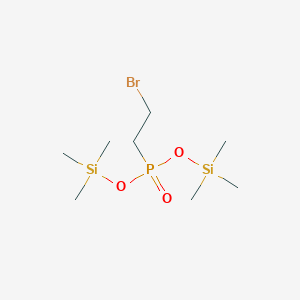
Phosphorodiazidous bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiazidous bromide is a chemical compound that belongs to the class of phosphorus halides. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of phosphorus, nitrogen, and bromine atoms, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiazidous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphorus hydrides. Substitution reactions can result in the formation of various phosphorus-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodiazidous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiazidous bromide can be compared with other phosphorus halides and azides:
Phosphorus Tribromide: Unlike this compound, phosphorus tribromide does not contain nitrogen atoms and has different reactivity.
Sodium Azide: Sodium azide is a simple azide compound that lacks the phosphorus and bromine atoms present in this compound.
Phosphorodichloridous Azide: This compound is similar in structure but contains chlorine instead of bromine, leading to different chemical properties and reactivity.
This compound’s unique combination of phosphorus, nitrogen, and bromine atoms sets it apart from these similar compounds, making it a valuable reagent in various scientific applications.
Eigenschaften
CAS-Nummer |
69715-78-2 |
|---|---|
Molekularformel |
BrN6P |
Molekulargewicht |
194.92 g/mol |
IUPAC-Name |
diazido(bromo)phosphane |
InChI |
InChI=1S/BrN6P/c1-8(6-4-2)7-5-3 |
InChI-Schlüssel |
RHHKFPYLYAONMP-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=NP(N=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



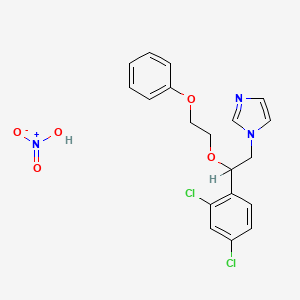
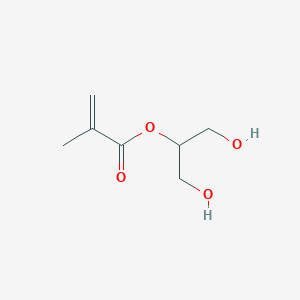
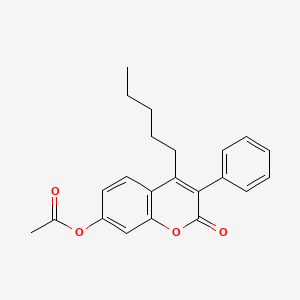

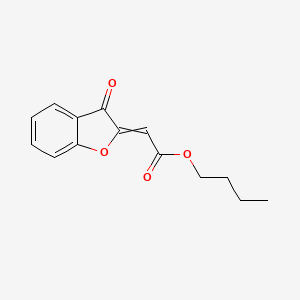
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
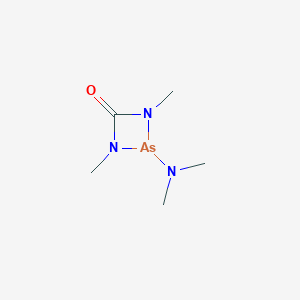
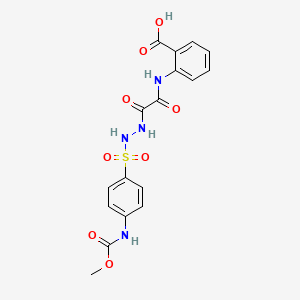
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)

